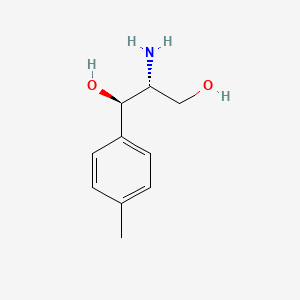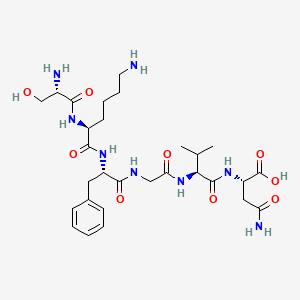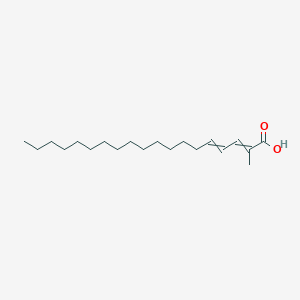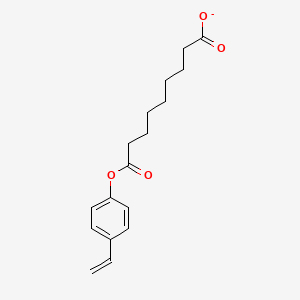![molecular formula C25H19F2NS B12597566 4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl CAS No. 900518-51-6](/img/structure/B12597566.png)
4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl is a complex organic compound with the molecular formula C25H19F2NS. This compound is characterized by the presence of a biphenyl core substituted with butyl, difluoro, and isothiocyanato groups. It is primarily used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the isothiocyanato group to an amine.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. Additionally, the biphenyl core can interact with hydrophobic regions of biological membranes, affecting membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar biphenyl core but with tert-butyl groups instead of butyl and difluoro groups.
4,4’-di-tert-Butyl-2,2’-bipyridine: Contains a bipyridine core with tert-butyl groups.
Uniqueness
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl is unique due to the presence of the isothiocyanato group, which imparts specific reactivity and potential for covalent modification of biomolecules. Additionally, the difluoro groups enhance its stability and photophysical properties, making it suitable for applications in fluorescence-based studies.
Propiedades
Número CAS |
900518-51-6 |
|---|---|
Fórmula molecular |
C25H19F2NS |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
5-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C25H19F2NS/c1-2-3-4-18-7-11-21(12-8-18)22-13-9-19(10-14-22)5-6-20-15-23(26)25(28-17-29)24(27)16-20/h7-16H,2-4H2,1H3 |
Clave InChI |
YZZSOHKULNVLJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)F)N=C=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)

![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)





![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

